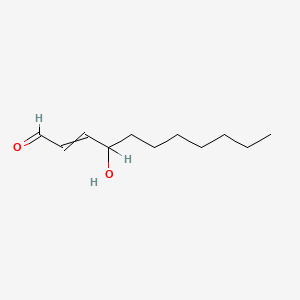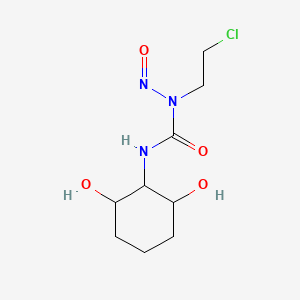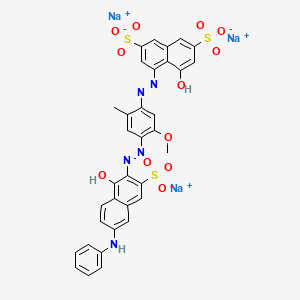
1,2,3,4-Tetrahydro-2-naphthylamine
Descripción general
Descripción
1,2,3,4-Tetrahydro-2-naphthylamine, also known as ®-(-)-1,2,3,4-Tetrahydro-1-naphthylamine or ®-1,2,3,4-Tetrahydro-1-naphthylamine, is a chemical compound with the molecular formula C10H13N . It is also referred to as ®-(-)-1-AminoTetralin, ®-(-)-1-Aminotetraline .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-2-naphthylamine has been documented in various studies . It has been used as a reagent for the iodocyclization of 4-aryl-4-pentenoic acids .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-2-naphthylamine can be represented by the SMILES stringN[C@@H]1CCCc2ccccc12 . The compound has a molecular weight of 147.22 . Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-2-naphthylamine has a melting point of 149-151 °C, a boiling point of 257.35°C (rough estimate), and a density of 1.0048 (rough estimate) . It is soluble in chloroform when sonicated, and slightly soluble in DMSO and methanol .Aplicaciones Científicas De Investigación
Neuropharmacology
2-Aminotetralin (2-AT) has been studied for its stimulant properties and its ability to substitute for d-amphetamine in rat discrimination tests . It is a rigid analogue of phenylisobutylamine and exhibits about one-eighth the potency of d-amphetamine. This compound has shown potential in inhibiting the reuptake of serotonin and norepinephrine , suggesting its use in the study of neurotransmitter systems .
Chiral Synthesis
The chiral forms of 2-Aminotetralin, such as ®-1,2,3,4-Tetrahydronaphthalen-2-amine, are used in studies for real-time chiral discrimination of enantiomers . This application is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety.
Chemical Synthesis
1,2,3,4-Tetrahydro-2-naphthylamine serves as a reagent in iodocyclization reactions of 4-aryl-4-pentenoic acids . This process is significant in the synthesis of complex organic molecules, potentially leading to the development of new drugs and materials.
Material Science
In material science, 2-Aminotetralin derivatives can be used to create new chiral phosphine-aminophosphine ligands . These ligands are valuable in catalysis, which is fundamental in producing materials with specific molecular architectures.
Analytical Chemistry
The compound’s derivatives are also employed in analytical chemistry for the kinetic resolution of chiral amines using enzyme-membrane reactors . This application is essential for the purification of chiral compounds, which is a critical step in the production of many pharmaceuticals.
Neurochemistry
Due to its action on dopamine, 2-AT is likely to be used in neurochemistry to study dopaminergic pathways . Understanding these pathways is vital for developing treatments for neurological disorders such as Parkinson’s disease and schizophrenia.
Pharmacology
2-Aminotetralin has been implicated in temperature regulation studies, which could have implications for understanding thermoregulatory processes in pharmacology . This research could lead to new insights into how drugs affect body temperature, which is relevant for the safety and efficacy of various medications.
Serotonin-Norepinephrine-Dopamine Releasing Agent
As a serotonin-norepinephrine-dopamine releasing agent, 2-Aminotetralin could be used to study the combined effects of these neurotransmitters . This is particularly relevant for research into mood disorders and the action of antidepressants.
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGFVWKNXLRFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903058 | |
| Record name | 2-Aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2-naphthylamine | |
CAS RN |
2954-50-9, 21880-87-5 | |
| Record name | 2-Aminotetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-1,2,3,4-Tetrahydro-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminotetralin, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX8T83G7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-aminotetralin relate to its dopaminergic activity?
A1: 2-Aminotetralin acts as a structural base for developing dopamine receptor agonists. Research suggests that incorporating the 2-aminotetralin system into molecules mimics the dopaminergic pharmacophore found in (6aR)-(-)-apomorphine, a dopamine receptor agonist. [] The position of hydroxyl groups on the 2-aminotetralin scaffold significantly influences its activity. For example, 5-hydroxy-2-aminotetralin derivatives exhibit potent dopaminergic activity, with variations in the N-alkyl substituent impacting their binding affinity and agonist properties. []
Q2: Can the 2-aminotetralin scaffold be modified to target serotonin receptors?
A2: Yes, research has demonstrated that 2-aminotetralin derivatives can interact with serotonin receptors. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a known selective 5-HT1A serotonin agonist. Further modifications, such as incorporating phenylalkyl groups on the nitrogen atom, can significantly influence the binding affinity for 5-HT1A receptors. []
Q3: Does the stereochemistry of 2-aminotetralin derivatives impact their biological activity?
A3: Absolutely. Studies show that stereochemistry plays a crucial role in the binding affinity and selectivity of 2-aminotetralin derivatives for different receptor subtypes. For example, with 7-hydroxy-2-aminotetralin (7-OH-AT), the (2R)-enantiomer exhibits higher activity at dopamine D2 receptors, while in the 5-hydroxy-2-aminotetralin series, the (2S)-enantiomers demonstrate greater efficacy. []
Q4: How does the introduction of halogen atoms affect the dopaminergic activity of 2-aminotetralin derivatives?
A4: Incorporating halogen atoms into the 2-aminotetralin structure can significantly alter its dopaminergic properties. Studies reveal that introducing a chlorine atom at the 8-position of 2-amino-6,7-dihydroxytetralin (ADTN) leads to a compound with a high preference for D1 dopamine receptors. In contrast, replacing the 7-hydroxyl group with a halogen in a series of 7,8-dihydroxy-1-phenyltetrahydro-3-benzazepine dopamine receptor agonists resulted in a shift from agonist to antagonist activity. []
Q5: How do 2-phenylethylamine (PEA) analogs affect the spinal monosynaptic reflex (MSR)?
A5: Research indicates that high doses of PEA and related compounds, including 2-aminotetralin analogs, reduce the amplitude of the MSR in C1-spinalized rats. This MSR depression is attributed to both direct and indirect 5-HT agonistic mechanisms. Notably, the MSR depression induced by S(+)-methamphetamine, but not PEA or R(+)-2-aminotetralin, was abolished by treatments that reduced serotonin levels, suggesting different mechanisms of action among these compounds. []
Q6: What is the role of the 2-aminotetralin moiety in the activity of hallucinogens?
A6: The 2-aminotetralin moiety is present in some hallucinogenic compounds and appears to be essential for their direct 5-HT agonistic activity. For example, R(+)-2-aminotetralin's ability to depress MSR was antagonized by 5-HT antagonists, indicating a serotonergic mechanism. This supports the idea that the 2-aminotetralin structure contributes to the hallucinogenic effects of certain substances through its interaction with serotonin receptors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)

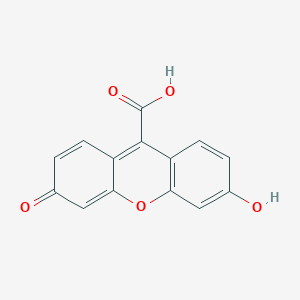
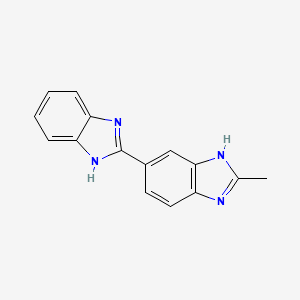
![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)
![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)


